molecular formula C14H18INO B5148775 N-(cyclohexylmethyl)-2-iodobenzamide

N-(cyclohexylmethyl)-2-iodobenzamide

Cat. No.: B5148775
M. Wt: 343.20 g/mol
InChI Key: RSXSFOBLWHWQNL-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-iodobenzamide is a benzamide derivative characterized by a cyclohexylmethyl group attached to the amide nitrogen and an iodine substituent at the 2-position of the aromatic ring.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXSFOBLWHWQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-2-iodobenzamide typically involves the following steps:

    Formation of 2-iodobenzoic acid: This can be achieved by iodination of benzoic acid using iodine and an oxidizing agent such as nitric acid.

    Conversion to 2-iodobenzoyl chloride: The 2-iodobenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation: The final step involves the reaction of 2-iodobenzoyl chloride with cyclohexylmethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in N-(cyclohexylmethyl)-2-iodobenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzamide moiety.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the benzamide group.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the benzamide group to an amine.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as N-(cyclohexylmethyl)-2-azidobenzamide or N-(cyclohexylmethyl)-2-cyanobenzamide can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Chemistry: N-(cyclohexylmethyl)-2-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It can be modified to create derivatives with potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, making it a useful scaffold for drug design.

Comparison with Similar Compounds

Structural Variations in N-Substituents

Benzamide derivatives are distinguished by substituents on the amide nitrogen and the aromatic ring. Below is a comparative analysis of N-(cyclohexylmethyl)-2-iodobenzamide and its analogs:

Key Observations:
  • Synthetic Yields : Yields vary significantly with substituents. For example, N-(3-fluorophenyl)-2-iodobenzamide is synthesized in 23% yield , while N-(tert-butyl)-2-iodobenzamide achieves 55% . The cyclohexylmethyl group’s steric bulk may require optimized coupling conditions.
  • Biological Activity : Radioiodinated benzamides like [125I]PIMBA exhibit high sigma receptor binding (Kd = 5.80 nM) and tumor-targeting efficacy . The cyclohexylmethyl group’s influence on receptor affinity remains unexplored but merits investigation.

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Solubility (Predicted) LogP*
This compound Not reported Low (organic solvents) ~3.5
N-(4-chlorophenyl)-2-iodobenzamide Not reported Moderate ~3.8
N-(tert-butyl)-2-iodobenzamide 108–109 Low ~3.2

*LogP values estimated using substituent contributions.

  • Solubility : Aliphatic N-substituents generally reduce aqueous solubility, necessitating formulation strategies for in vivo applications.
  • Thermal Stability : The tert-butyl analog’s defined melting point (108–109°C) suggests crystalline stability, whereas cyclohexylmethyl derivatives may exhibit lower crystallinity .
Sigma Receptor Targeting :
  • Radioiodinated benzamides (e.g., [125I]PIMBA) demonstrate nanomolar affinity for sigma receptors, enabling prostate tumor imaging . Structural analogs with cyclohexylmethyl groups could modulate binding kinetics due to increased hydrophobicity.
  • Therapeutic Potential: Nonradioactive analogs like PIMBA inhibit prostate cancer cell proliferation in vitro (IC₅₀ ~10 µM) . Substituent effects on cytotoxicity remain a critical research gap for this compound.

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